molecular formula C16H11FN2O3S B462225 (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione CAS No. 445407-20-5

(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B462225
CAS No.: 445407-20-5
M. Wt: 330.3g/mol
InChI Key: ZBMNRXPZRFMSBG-XYOKQWHBSA-N
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Description

(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a furan ring, a fluorophenyl group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the thioxodihydropyrimidine core via a condensation reaction with appropriate thiourea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxodihydropyrimidine core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the thioxodihydropyrimidine core can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione apart is its combination of a furan ring, a fluorophenyl group, and a thioxodihydropyrimidine core. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

445407-20-5

Molecular Formula

C16H11FN2O3S

Molecular Weight

330.3g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11FN2O3S/c1-19-15(21)12(14(20)18-16(19)23)8-11-6-7-13(22-11)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,20,23)/b12-8+

InChI Key

ZBMNRXPZRFMSBG-XYOKQWHBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)NC1=S

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=S

Origin of Product

United States

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